Nonyltrimethylammonium

Description

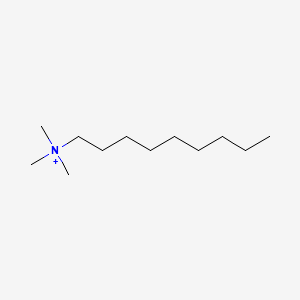

Structure

3D Structure

Properties

CAS No. |

35819-23-9 |

|---|---|

Molecular Formula |

C12H28N+ |

Molecular Weight |

186.36 g/mol |

IUPAC Name |

trimethyl(nonyl)azanium |

InChI |

InChI=1S/C12H28N/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-12H2,1-4H3/q+1 |

InChI Key |

ZVFDPYZBJGKPII-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)C |

Related CAS |

1943-11-9 (bromide) 37074-52-5 (I) 58828-83-4 (chloride) |

Synonyms |

N,N,N-trimethyl-1-nonanaminium nonyltrimethylammonium nonyltrimethylammonium bromide nonyltrimethylammonium chloride nonyltrimethylammonium iodide NTAB detergent |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Nonyltrimethylammonium

The synthesis of this compound, a quaternary ammonium (B1175870) compound (QAC), primarily relies on well-established chemical reactions that have been refined over time for improved yield and purity.

The most common method for synthesizing this compound salts is through the alkylation of amines. This process, a cornerstone of amine chemistry, involves the formation of a new carbon-nitrogen bond.

The classical approach is the exhaustive methylation of nonylamine (B85610). In this reaction, nonylamine is treated with an excess of a methylating agent, typically a methyl halide such as methyl iodide. masterorganicchemistry.com The reaction proceeds through sequential alkylation steps, where the primary amine is first converted to a secondary amine (dimethylnonylamine), then a tertiary amine, and finally to the quaternary ammonium salt. masterorganicchemistry.com To drive the reaction to completion and neutralize the hydrohalic acid byproduct that forms, a base like sodium carbonate or sodium hydroxide (B78521) is often employed. dtic.mil Historically, these reactions were conducted by refluxing the amine with an excess of the alkyl halide in water or alcohol, though this can sometimes lead to side reactions and lower yields if not carefully controlled. dtic.mil

A more direct route involves the reaction of N,N-dimethylnonylamine with a methylating agent. This avoids the multiple alkylation steps required when starting from the primary amine. Quaternary ammonium salts, including this compound bromide, consist of a central positively charged nitrogen atom bonded to four organic groups, with the charge balanced by a halide anion. ontosight.ai

| Starting Material | Reagent | Product | Reaction Type |

| Nonylamine | Excess Methyl Halide (e.g., CH₃I) | This compound Halide | Exhaustive Alkylation |

| N,N-Dimethylnonylamine | Methyl Halide (e.g., CH₃Br) | This compound Halide | Quaternization |

In recent years, there has been a significant push toward developing more environmentally benign synthetic methods. For quaternary ammonium salts, this involves utilizing greener solvents, reagents, and reaction conditions.

Green synthesis strategies aim to reduce the use of hazardous organic solvents. purdue.edu For instance, reactions can be performed in water or using phase-transfer catalysis, which enhances reaction rates in heterogeneous systems. The use of surfactants in the synthesis process itself can also direct the formation of crystalline materials, acting as templates for the desired structure. researchgate.net

Alternative reagents and energy sources are also central to green approaches. This includes exploring the use of less toxic alkylating agents and employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netresearchgate.net The design of "cleavable" surfactants, a type of QAC, incorporates breakable links (like carbonate groups) that allow the molecule to degrade into less harmful components, which is a key principle of green chemistry. researchgate.net Research into the oxidative halogenation of thiols using systems like 2-iodoylbenzoic acid (IBX) and tetrabutylammonium (B224687) bromide (TBAB) in water highlights the move towards greener oxidants and solvents. sioc-journal.cn While not a direct synthesis of this compound, these methods showcase the trend of using quaternary ammonium salts in eco-friendly synthetic protocols. researchgate.net

Functionalization and Structural Modification

The versatility of this compound as a research tool is greatly enhanced through its functionalization and the synthesis of its structural analogs. By systematically altering its molecular structure, researchers can fine-tune its physicochemical properties for specific applications.

A primary method of structural modification involves varying the length of the n-alkyl chain. Syntheses of homologous series of n-alkyltrimethylammonium bromides, with alkyl chains ranging from C5 to C22, have been reported. researchgate.net These syntheses typically follow the same alkylation principles used for this compound, substituting the corresponding n-alkylamine or n-alkyldimethylamine as the starting material.

Another avenue for creating analogs is the modification of the quaternary ammonium headgroup. Instead of three methyl groups, other alkyl or functionalized groups can be introduced. For example, the synthesis of erucyl bis[2-hydroxyethyl]methylammonium chloride involves different substituents on the nitrogen atom, which alters the compound's properties. scispace.com Similarly, octyldimethylammonium salts have been synthesized where the nitrogen is bonded to two methyl groups, one octyl group, and one hydrogen atom. northwestern.edu

Structural modifications have a profound impact on the properties and, consequently, the research utility of quaternary ammonium compounds.

Alkyl Chain Length: The length of the hydrophobic alkyl chain is a critical determinant of the compound's surfactant properties, such as its critical micelle concentration (CMC), and its biological activity. researchgate.netresearchgate.net For instance, the antimicrobial activity of alkyltrimethylammonium salts is strongly dependent on the chain length, with optimal activity often found in compounds with 12 to 16 carbon atoms. researchgate.net

Headgroup Substitution: Altering the groups attached to the nitrogen atom can influence the compound's solubility, hygroscopicity, and interaction with surfaces and biological membranes. researchgate.netelsevierpure.com Introducing functional groups like hydroxyls can increase hydrophilicity.

Counter-ion: The nature of the anion (e.g., bromide, chloride) can affect the salt's physical properties, such as its melting point and solubility, as well as its utility in specific chemical reactions or electrochemical applications. scispace.com For example, this compound bromide has been used as an ion-pairing agent in potentiometric determinations. d-nb.info

The systematic study of these structural variations allows researchers to establish structure-activity relationships, which are crucial for designing new QACs with enhanced efficacy for applications ranging from antimicrobial agents to templates in materials synthesis. elsevierpure.com

| Structural Variation | Key Impact | Example Research Utility |

| Alkyl Chain Length | Affects surfactant properties (CMC) and antimicrobial efficacy. researchgate.netresearchgate.net | Optimization of disinfectants and detergents. researchgate.netelsevierpure.com |

| Headgroup Nature | Modifies solubility and interaction with biological systems. researchgate.net | Design of specialized surfactants and phase-transfer catalysts. researchgate.netresearchgate.net |

| Counter-ion (Anion) | Influences physical state, solubility, and electrochemical behavior. scispace.com | Use as ion-pairing agents in analytical chemistry. d-nb.infowur.nl |

Fundamental Interfacial and Self Assembly Phenomena

Micellization and Aggregate Formation Dynamics

The formation of micelles and other aggregates by nonyltrimethylammonium in aqueous solutions is a spontaneous process governed by a delicate balance of thermodynamic forces. Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant monomers assemble into organized structures to minimize the unfavorable contact between their hydrophobic nonyl tails and water molecules.

The self-assembly of this compound surfactants, such as this compound bromide (NTABr), into micelles is characterized by specific thermodynamic parameters. These parameters, including the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization, provide insight into the driving forces of the process. researchgate.netresearchgate.net Precise measurements of properties like densities, heat capacities, and enthalpies of dilution allow for the calculation of these thermodynamic functions. researchgate.netresearchgate.net

Thermodynamic functions for the micellization of this compound Bromide (NTABr) in water have been derived using a phase-separation model. researchgate.net These studies provide a comprehensive view of the energetic changes that occur as the surfactant transitions from monomers to micelles. researchgate.net

Table 1: Thermodynamic Parameters of Micellization for this compound Bromide (NTABr) in Water Note: Specific values can vary with temperature and the experimental technique used for determination.

| Thermodynamic Parameter | Description | Significance for Micellization |

|---|---|---|

| ΔG°mic (Gibbs Free Energy) | The overall energy change that determines the spontaneity of the process. | A negative value indicates that micellization is a spontaneous process. nih.gov |

| ΔH°mic (Enthalpy) | The heat change associated with the transfer of monomers into the micelle. | Can be endothermic or exothermic, reflecting the balance of bond breaking and formation. nih.gov |

| ΔS°mic (Entropy) | The change in randomness or disorder of the system. | A large positive value is characteristic of the hydrophobic effect and is often the main driving force. nih.govmdpi.com |

| ΔCp,mic (Heat Capacity) | The change in heat capacity upon micellization. | A negative value is often observed and is considered a signature of the hydrophobic effect. |

Molecular dynamics (MD) simulations offer a powerful tool for investigating the self-assembly of surfactants at an atomistic level. rsc.orgnih.gov Large-scale simulations of n-nonyltrimethylammonium chloride (C₉TAC) have provided detailed insights into the dynamic nature of its micelles in aqueous solutions. rsc.orgarxiv.org

These simulations, starting from various initial configurations, reveal several key processes occurring on a nanosecond timescale: rsc.orgrsc.org

Shape Transformations: Micelles are not static structures but can undergo dynamic changes in their shape, for example, from spherical to ellipsoidal forms. rsc.org

Micelle Fragmentation: Aggregates can break apart into smaller entities. This process often involves the micelle elongating into a dumbbell shape before scission occurs. rsc.org

Monomer Exchange: There is a continuous exchange of individual surfactant monomers between the micelle and the surrounding aqueous medium. rsc.org

The mechanism of micelle formation and fragmentation can be understood through nucleation theories. rsc.org At high surfactant concentrations, far from equilibrium, the process resembles a Smoluchowski-type mechanism involving the coalescence and breakup of clusters. Closer to equilibrium and at lower concentrations, the mechanism is more akin to a Becker-Döring process, characterized by the stepwise addition or removal of single monomers. rsc.org

The presence of micelles, particularly elongated or wormlike structures, can significantly alter the flow properties (rheology) of a solution, imparting viscoelastic characteristics. researchgate.netsyr.edu While specific rheological data for this compound solutions are not widely detailed in the literature, the behavior of similar cationic surfactant systems provides a basis for understanding their expected properties. umd.eduresearchgate.net

Solutions of surfactant micelles, especially at concentrations well above the CMC, typically exhibit non-Newtonian fluid behavior. Key characteristics include:

Viscoelasticity: These solutions exhibit both viscous (liquid-like) and elastic (solid-like) properties. This is often characterized by dynamic rheological measurements of the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. umd.edu

Shear Thinning: At low shear rates, the solution may have a constant viscosity (Newtonian plateau). However, as the shear rate increases, the viscosity decreases. researchgate.net This shear-thinning behavior is attributed to the alignment of the micellar aggregates in the direction of flow, which reduces their resistance to movement. researchgate.net

For many surfactant solutions that form wormlike micelles, the rheological response can be described by a simple Maxwell model, which is characteristic of a system with a single dominant relaxation time. umd.edu This relaxation time is related to the time it takes for the micellar network to respond to deformation, which involves processes like micelle breaking and reforming. syr.edu

Surface Adsorption and Interfacial Interactions

This compound, as a cationic surfactant, readily adsorbs at various interfaces, altering their properties. This adsorption is driven by interactions between the surfactant molecule and the substrate surface.

The primary mechanism for the adsorption of this compound onto many surfaces is driven by electrostatic attraction and cation exchange. On negatively charged substrates, such as silica (B1680970), clays (B1170129) (e.g., montmorillonite), and certain minerals, the positively charged trimethylammonium headgroup is strongly attracted to the anionic sites on the surface. shu.ac.ukresearchgate.net

Studies on the adsorption of various alkylammonium cations on clay minerals show that the affinity for the surface increases with the size of the cation. shu.ac.uk This is because, in addition to the primary electrostatic interaction of the headgroup, the nonpolar alkyl tail contributes through weaker, but cumulative, van der Waals forces with the surface. shu.ac.uk

On substrates like zeolites, which have a porous structure and cation exchange capacity, surfactants like this compound can be adsorbed to modify the surface properties. futminna.edu.ngmdpi.com The adsorption process is often an ion exchange mechanism where the cationic surfactant displaces other cations originally present on the surface. shu.ac.uk The amount of surfactant adsorbed is influenced by the cation exchange capacity (CEC) and the specific surface area of the substrate. shu.ac.ukmdpi.com

The adsorption can be visualized as forming a layer on the substrate. At low concentrations, monomers lie flat on the surface. As concentration increases, they form a monolayer with the hydrophobic tails oriented away from the hydrophilic surface, and at even higher concentrations, a bilayer can form.

Table 2: Factors Influencing Adsorption of this compound

| Factor | Influence on Adsorption | Mechanism |

|---|---|---|

| Substrate Surface Charge | Strong adsorption on negatively charged surfaces. | Electrostatic attraction between the cationic headgroup and anionic sites. shu.ac.uk |

| Cation Exchange Capacity (CEC) | Higher CEC generally leads to greater adsorption. | Provides more sites for ion exchange with the surfactant cation. researchgate.net |

| Alkyl Chain Length | Longer chains increase adsorption affinity. | Increased contribution from van der Waals forces between the tail and the surface. shu.ac.uk |

| Specific Surface Area | Higher surface area allows for more adsorption. | More available sites for surfactant molecules to bind. mdpi.com |

Wettability, often quantified by the contact angle of a water droplet on a surface, is a critical interfacial property that can be intentionally modified. nih.govnsf.gov The adsorption of this compound is an effective method for altering the wettability of solid substrates, particularly those that are initially hydrophilic and negatively charged.

The modification mechanism proceeds as follows:

Initial State: A hydrophilic surface, such as glass or silica, typically has a low water contact angle, meaning water spreads across it easily.

Surfactant Adsorption: When the surface is exposed to an aqueous solution of this compound, the cationic headgroups adsorb onto the negative sites of the substrate.

Formation of a Hydrophobic Layer: This adsorption results in the formation of a monolayer where the hydrophobic nonyl tails are oriented outwards, away from the substrate and towards the surrounding medium (air or water).

Final State: This new surface, composed of a dense layer of hydrocarbon tails, is significantly more hydrophobic (or less hydrophilic) than the original substrate. Consequently, the water contact angle on the modified surface increases, indicating reduced wettability. rsc.org

This ability to transform a hydrophilic surface into a more hydrophobic one is a key functionality of cationic surfactants in applications ranging from surface coatings to mineral flotation and the preparation of organoclays. shu.ac.uk The relationship between surface wettability and interfacial adhesion is direct; by altering the surface energy through surfactant adsorption, the adhesion of other materials, such as polymers, to the substrate can be tailored. rsc.org

Applications in Materials Science and Engineering

Template-Directed Synthesis of Advanced Materials

The self-assembly properties of quaternary ammonium (B1175870) surfactants like nonyltrimethylammonium are leveraged in the bottom-up fabrication of highly ordered porous materials. They act as templates or structure-directing agents (SDAs), forming micelles that serve as scaffolds around which inorganic precursors polymerize. Subsequent removal of the organic template reveals a porous material with a structure dictated by the original micellar arrangement.

Formation of Mesoporous Structures

This compound can be employed as a template for the synthesis of mesoporous materials, particularly mesoporous silica (B1680970) nanoparticles (MSNs). researchgate.net While close chemical relatives like cetyltrimethylammonium bromide (CTAB) are more commonly cited in the synthesis of materials like the M41S family (e.g., MCM-41), the principles are directly applicable to this compound. nih.govrsc.org In this process, the surfactant molecules arrange into cylindrical micelles in an aqueous solution. A silica precursor, such as tetraethoxysilane (TEOS), is then introduced. The inorganic silica species hydrolyze and condense around the micelles, forming an organic-inorganic composite. The organic template is then removed, typically through calcination or solvent extraction, to yield a mesoporous silica structure with a regular arrangement of uniform pores. rsc.orgresearchgate.netdocumentsdelivered.com The diameter of the pores can be tuned by varying the length of the alkyl chain of the surfactant; thus, using this compound would be expected to produce smaller pore sizes compared to its longer-chain counterparts like CTAB.

The synthesis of these materials is influenced by several parameters, as detailed in the table below.

| Parameter | Effect on Mesoporous Structure |

| Surfactant Concentration | Affects micelle shape and packing, influencing the final pore structure and order. |

| Precursor Type (e.g., TEOS) | The rate of hydrolysis and condensation impacts the integrity of the final silica framework. |

| Temperature | Influences reaction kinetics and can affect the degree of ordering in the mesostructure. |

| pH | Controls the hydrolysis and condensation rates of the silica precursor, which is crucial for matching the rate of silica polymerization to the template formation. |

| Co-solvent/Co-surfactant | Can be added to modify the micellar structure and, consequently, the final pore size and morphology. |

This table presents generalized findings for alkyltrimethylammonium-templated mesoporous silica synthesis.

Nanomaterial Fabrication Protocols

In the fabrication of other nanomaterials, such as metallic or semiconductor nanoparticles, this compound can act as a capping or stabilizing agent. nih.govmdpi.com During the synthesis of nanoparticles in solution, there is a tendency for the newly formed particles to agglomerate to reduce their high surface energy. researchgate.net The this compound cations adsorb onto the surface of the nanoparticles. The hydrophobic nonyl chains extend into the solvent, providing a steric barrier that prevents the particles from coming into close contact and aggregating. mdpi.comnih.gov Furthermore, the positively charged quaternary ammonium head groups can create electrostatic repulsion between the particles, further enhancing stability. This control over aggregation is critical for producing monodisperse nanoparticles with consistent size and shape, which is essential for their application in areas like catalysis, electronics, and biomedical imaging. mdpi.com

Surface Modification and Hybrid Material Development

The cationic nature of this compound makes it an effective agent for modifying the surfaces of negatively charged materials, leading to the development of functionalized and hybrid materials with tailored properties.

Organoclay Synthesis and Functionalization

This compound is utilized in the synthesis of organoclays, which are organically modified phyllosilicates, typically bentonite (B74815) or montmorillonite (B579905) clays (B1170129). mdpi.comscribd.com These clays have a layered structure with a net negative surface charge, which is balanced by inorganic cations (like Na⁺ or Ca²⁺) residing in the interlayer space. scienceopen.com In an aqueous dispersion, the this compound cations can replace these inorganic cations through an ion exchange process. nih.govmdpi.com

This intercalation of the this compound cation into the clay galleries has two primary effects:

It increases the interlayer spacing (basal spacing) of the clay, which can be observed by X-ray diffraction. scienceopen.com

It transforms the typically hydrophilic clay surface into a hydrophobic or organophilic one, due to the presence of the nonyl alkyl chains. researchgate.netscielo.br

This modification makes the organoclay compatible with organic polymers and solvents, a crucial property for its use as a filler in nanocomposites or as a rheological modifier in oil-based systems. mdpi.comgoogle.comresearchgate.net

| Property | Unmodified Clay | This compound-Modified Clay (Organoclay) |

| Surface Character | Hydrophilic | Organophilic/Hydrophobic |

| Interlayer Cations | Na⁺, Ca²⁺, etc. | This compound⁺ |

| Interlayer Spacing | Smaller | Expanded |

| Dispersibility | Disperses in water | Disperses in organic solvents and polymers |

This table provides a comparative overview of the properties of unmodified clay versus an organoclay modified with a typical quaternary ammonium surfactant like this compound.

Interaction with Polymeric Matrices

Organoclays synthesized with this compound serve as effective reinforcing fillers in various polymer matrices, such as polyurethanes and epoxy resins, to create polymer nanocomposites. researchgate.netnih.gov The organophilic surface of the modified clay allows for better dispersion within the polymer matrix and enhances the interfacial adhesion between the filler and the polymer. mdpi.commdpi.com When successfully exfoliated or intercalated, the high-aspect-ratio clay platelets create a tortuous path for permeating gases or liquids, thereby improving the barrier properties of the composite. Furthermore, the dispersed clay layers can restrict the mobility of polymer chains, leading to enhancements in mechanical properties like tensile strength and modulus, as well as increased thermal stability. researchgate.netmdpi.com In epoxy resins, the presence of these modified clays can influence the curing process and the final network structure of the thermoset. researchgate.netresearchgate.net

Catalytic Roles in Chemical Transformations

This compound salts can function as phase-transfer catalysts (PTCs). wikipedia.orgalfachemic.com Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. princeton.edu Many nucleophiles are soluble in water but not in organic solvents where the substrate is dissolved.

Environmental Research and Biogeochemical Cycling

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. nih.gov For Nonyltrimethylammonium, these processes are governed by its inherent chemical properties, particularly its permanent positive charge and surfactant nature. These compounds generally exhibit low volatility, meaning they are unlikely to be found in significant concentrations in the atmosphere. nih.gov Their primary release pathway into the environment is through "down-the-drain" disposal to wastewater treatment systems. nih.gov

Adsorption and Leaching in Environmental Compartments

Due to their cationic nature, QACs like this compound exhibit strong adsorption to negatively charged particles prevalent in the environment, such as clays (B1170129), silts, and organic matter in soil and sediments. jeeng.net This electrostatic attraction is a primary mechanism controlling its mobility.

Several factors influence the adsorption capacity of soils for ammonium (B1175870) compounds, including pH, cation exchange capacity (CEC), and organic matter content. jeeng.net The positively charged head of the this compound molecule readily exchanges with other cations on the surface of soil and sediment particles. jeeng.net This strong binding significantly reduces the compound's mobility and potential for leaching into groundwater. piat.org.nz Consequently, QACs tend to accumulate in wastewater sludge, biosolids, and sediments. acs.org Studies on similar cationic compounds show that amending soil with organic matter can enhance the adsorption capacity, further limiting mobility. jeeng.net

Distribution and Partitioning in Aquatic and Terrestrial Systems

Once released into aquatic systems, typically via wastewater treatment plant effluent, this compound is not expected to remain dissolved in the water column for long. Its surfactant properties and positive charge drive it to partition from the aqueous phase to solid phases. This includes suspended particulate matter, which eventually settles, and bottom sediments. nih.gov

Biodegradation Pathways and Microbial Interactions

While their biocidal properties can inhibit microbial activity, some microorganisms have adapted to degrade QACs. nih.gov The biodegradation of these compounds is a critical process for their ultimate removal from the environment, although it can be slow and is influenced by several factors, including the compound's structure, concentration, and the presence of a suitable microbial community. nih.govresearchgate.net

Microbial Degradation Mechanisms

The biodegradation of QACs is generally considered to occur under aerobic conditions. nih.gov While some QACs are considered readily biodegradable, others are more persistent. nih.govresearchgate.net Studies on related compounds like benzalkonium chlorides (BACs) show that microbial consortia, particularly those dominated by genera such as Pseudomonas, are capable of using these compounds as a source of carbon and energy. nih.govresearchgate.net

The initial step in the aerobic biodegradation of alkyl-containing QACs typically involves the enzymatic cleavage of the long alkyl chain from the quaternary nitrogen atom. nih.gov This dealkylation step is significant because it results in metabolites that are substantially less toxic than the parent compound. nih.gov Subsequent steps involve the degradation of the alkyl chain and the amine headgroup, eventually leading to mineralization into carbon dioxide, water, and inorganic nitrogen. nih.gov

Interactive Table: Biodegradation of Representative QACs

| Compound Class | Example Compound | Biodegradation Result | Timeframe | Condition |

| ADBAC | C12-C18 ADBAC | 72% Degradation | 28 days | Aerobic |

| ADBAC | C12-C14 ADBAC | 82-85% Degradation | 28 days | Aerobic |

| DDAC | C10 DDAC | Minimal Degradation | 365 days | Aerobic Soil |

| DDAC | C10 DDAC | Stable (partitioned) | 120 days | Aquatic Sediment |

Data sourced from studies on alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) and dialkyl dimethyl ammonium chloride (DDAC) as proxies for QAC environmental behavior. nih.gov

Enzymatic Biotransformation Processes

The biotransformation of QACs is mediated by specific microbial enzymes. The initial, rate-limiting step of cleaving the C-N bond is often catalyzed by monooxygenases or dioxygenases. researchgate.net These enzymes introduce oxygen atoms into the molecule, making it susceptible to further breakdown. Another class of enzymes, amine oxidases, has been identified as capable of initiating QAC degradation. nih.gov

The binding and transformation of quaternary ammonium substrates by enzymes can involve specific structural motifs within the enzyme's active site. nih.gov For instance, "composite aromatic boxes," formed by aromatic amino acid residues, can create a binding pocket that accommodates the quaternary nitrogen headgroup through cation-π interactions, facilitating catalysis. nih.gov

Ecotoxicological Mechanisms at Subcellular and Molecular Levels

The primary mechanism of toxicity for QACs against microorganisms, algae, and other aquatic organisms is the disruption of cell membranes. nih.gov As cationic surfactants, they have an amphiphilic structure with a positively charged head and a hydrophobic tail. oup.com

This structure allows them to readily partition into the phospholipid bilayers of cell membranes. oup.com The key interactions are:

Electrostatic Attraction: The positively charged quaternary nitrogen headgroup interacts with the negatively charged components of the cell membrane, such as the acidic phospholipids (B1166683) found in bacterial membranes. nih.govmdpi.com

Hydrophobic Interaction: The nonyl tail inserts itself into the hydrophobic core of the membrane, disrupting the orderly arrangement of the lipid tails. nih.gov

This insertion leads to a destabilization of the membrane, increasing its fluidity and permeability. nih.govrsc.org The loss of membrane integrity causes the leakage of essential low-molecular-weight intracellular components, such as ions (e.g., potassium), metabolites, proteins, and nucleic acids, ultimately resulting in cell lysis and death. nih.govnih.gov At the molecular level, this membrane damage can also impair crucial membrane-bound enzyme functions and disrupt cellular energy generation processes. oup.com

Interaction with Cellular Membranes and Proteins

This compound, as a member of the broader class of Quaternary Ammonium Compounds (QACs), interacts with cellular structures primarily through its cationic surfactant properties. The fundamental structure of QACs includes a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. nih.gov This positive charge is key to its interaction with the negatively charged components of microbial cell membranes.

The interaction mechanism involves an electrostatic attraction between the positively charged this compound cation and the negatively charged surfaces of microbial membranes. nih.gov Following this initial attraction, the hydrophobic nonyl alkyl chain inserts into the lipid bilayer of the cell membrane. This insertion disrupts the integrity of the membrane, leading to a loss of essential cellular contents and ultimately resulting in cell death. nih.gov This process of membrane destabilization is a primary mode of the antimicrobial action of QACs.

| Molecular Component | Interaction Type | Effect |

|---|---|---|

| Phospholipid Bilayer | Electrostatic and Hydrophobic | Membrane destabilization and increased permeability |

| Membrane Proteins | Electrostatic | Potential disruption of function |

Impact on Microbial Community Structure and Function

The antimicrobial properties of quaternary ammonium compounds, including by extension this compound, have a significant impact on microbial communities in the environment. Their broad-spectrum activity can lead to shifts in the structure and function of these communities upon introduction into soil and aquatic ecosystems.

Studies on related compounds, such as nonylphenol, have demonstrated notable changes in microbial community composition. For instance, an increase in the abundance of Gram-positive bacteria with a high DNA G+C content has been observed at higher concentrations of nonylphenol. nih.gov While a different compound, this suggests that the nonyl group may play a role in the selectivity of the antimicrobial effect. Research on nonylphenol has also shown impacts on both bacterial and fungal community structures, with fungal communities being increasingly affected over time. nih.gov

| Microbial Group/Process | Observed Impact of Related Compounds (e.g., Nonylphenol) | Potential Implication of this compound |

|---|---|---|

| Gram-positive bacteria | Increased abundance at higher concentrations | Shift in bacterial community structure |

| Fungal communities | Increasingly impacted over time | Alteration of fungal community dynamics |

| Nitrogen mineralization | Impacted rates | Disruption of nutrient cycling |

| Ammonia-oxidizing bacteria | Enrichment of certain taxa | Alteration of nitrification processes |

Theoretical and Computational Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the examination of the dynamic behavior of molecules over time, providing a virtual microscope to observe molecular interactions and conformational changes.

Intermolecular interactions are crucial for understanding the behavior of Nonyltrimethylammonium in condensed phases. A theoretical study on trimethylammonium and tetramethylammonium (B1211777) halides using the M06-2x functional and the aug-cc-pVTZ basis set has shown a variety of intermolecular interactions, including conventional N-H···X hydrogen bonds, as well as C-H···X, H···H, C···X, and X···X contacts. researchgate.net These interactions are dominated by electrostatics and play a significant role in the structure of both monomeric and dimeric complexes in the gas phase. researchgate.net While this study did not specifically include the nonyl group, the fundamental types of interactions observed for the trimethylammonium headgroup are expected to be present in this compound salts as well, with the nonyl chain introducing additional van der Waals interactions.

The presence of a counterion, such as bromide, significantly influences the conformational landscape and intermolecular interactions. The bromide ion can interact with the positively charged trimethylammonium headgroup and also with the hydrogen atoms on the alkyl chain. The nature and strength of these interactions can be quantified through MD simulations by analyzing radial distribution functions and interaction energies.

Table 1: Key Intermolecular Interactions in Alkyltrimethylammonium Halide Systems

| Interaction Type | Description | Significance |

| N-H···X | Hydrogen bond between the ammonium (B1175870) proton and the halide anion. | A primary interaction governing the association of the cation and anion. |

| C-H···X | Weaker hydrogen bonds between the alkyl chain protons and the halide anion. | Contributes to the overall stability of ion pairs and aggregates. |

| van der Waals | Dispersive forces between the alkyl chains. | Dominant interaction for the aggregation of the hydrophobic tails. |

| Electrostatic | Coulombic attraction between the cationic headgroup and the anionic counterion. | The primary driving force for ion pairing. |

As a cationic surfactant, this compound exhibits self-assembly in aqueous solutions to form micelles and other aggregates. MD simulations are a powerful tool to model this aggregation process. For a close analog, decyltrimethylammonium (B84703) bromide (DeTAB), MD simulations have revealed a three-stage self-assembly process:

Initial Aggregation: Monomers rapidly form small, disordered oligomers. nih.gov

Ripening: Larger aggregates grow at the expense of smaller ones. nih.gov

Micelle Fusion: A slower stage involving collisions and merging of larger micelles. nih.gov

These simulations show that the resulting micelles are spheroidal, with a hydrophobic core composed of the alkyl tails and a hydrophilic corona of the trimethylammonium headgroups. nih.gov A Stern layer of bromide counterions surrounds the corona. nih.gov Water molecules are found to penetrate the micelle up to the atom connecting the headgroup to the alkyl tail. nih.gov The insights gained from DeTAB are highly relevant to the aggregation behavior of this compound due to the similarity in their molecular structure.

The critical micelle concentration (CMC), average aggregate size, and shape can be estimated from these simulations and compared with experimental data. Factors such as temperature, pressure, and the presence of salts can be incorporated into the simulations to understand their effect on the aggregation behavior of this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to elucidate the electronic structure of the this compound cation. chemistryworldconference.com These calculations provide information on:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of the molecule. The energy gap between HOMO and LUMO indicates the chemical stability.

Partial Atomic Charges: The distribution of charge within the molecule can be calculated, revealing the localization of the positive charge on the trimethylammonium headgroup and the charge distribution along the nonyl chain. This information is vital for understanding intermolecular interactions. chemistryworldconference.com

Dipole Moment: The magnitude and direction of the molecular dipole moment can be determined, which influences the molecule's interaction with electric fields and its solubility in polar solvents. chemistryworldconference.com

For instance, studies on the butyltrimethylammonium cation have identified several stable conformations and calculated their total energy, dipole moments, and partial atomic charges. chemistryworldconference.com Similar calculations for the this compound cation would provide a detailed picture of its electronic properties. X-ray photoelectron spectroscopy (XPS) combined with ab initio calculations on various alkylated onium cations has shown that the electronic structure can be tuned by both the alkyl chain length and the central onium atom. uel.ac.ukresearchgate.net Specifically, replacing methyl groups with longer alkyl chains affects the electronic environment of the central nitrogen atom. uel.ac.uk

Table 2: Calculated Electronic Properties of a Generic Alkyltrimethylammonium Cation

| Property | Description | Typical Findings |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap indicates higher chemical stability. |

| Partial Charge on N+ | The localized positive charge on the nitrogen atom. | Typically less than the formal +1 charge due to delocalization. |

| Partial Charges on Alkyl Chain | Distribution of charge along the hydrocarbon tail. | Generally small and can be slightly positive or negative depending on the method. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Quantum chemical calculations can be used to predict the pathways of chemical reactions involving this compound. This includes degradation pathways that are important for assessing its environmental persistence. For quaternary ammonium compounds, two primary degradation mechanisms are Hofmann elimination and nucleophilic substitution (SN2). scispace.comresearchgate.net

Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene (nonene), a tertiary amine (trimethylamine), and a protonated anion. scispace.com

Nucleophilic Substitution (SN2): A nucleophile attacks the α-carbon of the nonyl group, leading to the displacement of trimethylamine (B31210) and the formation of a nonyl-substituted product. scispace.com

Theoretical calculations can determine the activation energies and reaction energies for these pathways, providing insights into the preferred degradation route under different conditions. researchgate.net For example, DFT calculations have been used to investigate the degradation of various quaternary ammonium head groups by hydroxide (B78521) ions, revealing the influence of hydration levels on the reaction barriers. researchgate.net Such studies can predict the stability of this compound in different chemical environments.

Predictive Modeling of Environmental Behavior

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to estimate the environmental fate and toxicity of chemicals based on their molecular structure.

For quaternary ammonium compounds (QACs), QSAR models have been developed to predict their toxicity to various aquatic organisms. appliedmineralogy.comnih.govresearchgate.net These models often use descriptors derived from quantum chemical calculations, such as:

Alkyl Chain Length (CL): A critical descriptor, as toxicity often increases with the length of the hydrophobic chain. appliedmineralogy.comresearchgate.net

Polarizability: Relates to the ease with which the electron cloud can be distorted, influencing intermolecular interactions. appliedmineralogy.com

Net Atomic Charges: The charges on specific atoms can be correlated with biological activity. appliedmineralogy.com

Entropy: A thermodynamic property that can be related to the molecule's interaction with biological systems. appliedmineralogy.com

A DFT-based QSAR study on the toxicity of QACs to the green alga Chlorella vulgaris showed that alkyl chain length, polarizability, the most positive net atomic charge on a hydrogen atom, and entropy were the major descriptors governing toxicity. appliedmineralogy.com While a specific model for this compound was not detailed, the principles and important descriptors identified in such studies are directly applicable.

Environmental fate models can also predict the distribution of this compound in different environmental compartments (water, soil, air, sediment). researchgate.netmdpi.comnih.govncsu.edu These models use physicochemical properties like the octanol-water partition coefficient (Kow), water solubility, and vapor pressure, which can be estimated using QSPR models. nih.gov The biodegradation half-life, a key parameter for persistence, can also be predicted using models that analyze the molecular structure for biodegradable fragments. ncsu.edu The development of such predictive models is crucial for the environmental risk assessment of this compound. mdpi.com

Table 3: Common Descriptors in QSAR Models for Quaternary Ammonium Compounds

| Descriptor Category | Example Descriptors | Relevance to Environmental Behavior |

| Topological | Alkyl Chain Length, Total Connectivity | Relates to the size and shape of the molecule, influencing its interaction with biological membranes and its hydrophobicity. |

| Quantum Chemical | HOMO/LUMO Energies, Partial Charges, Polarizability | Describes the electronic properties and reactivity of the molecule, which are important for understanding its mode of toxic action and degradation pathways. |

| Physicochemical | Log Kow, Water Solubility | Governs the partitioning of the compound between different environmental compartments and its bioavailability. |

Sorption and Transport Modeling

The environmental mobility of this compound is largely governed by its sorption to soil and sediment particles. As a cationic surfactant, it is expected to interact strongly with negatively charged surfaces of clay minerals and organic matter. researchgate.netbeamreach.orgnih.gov Computational models can help elucidate these interactions and predict the extent of sorption and subsequent transport.

Sorption Mechanisms: Molecular dynamics (MD) simulations have been employed to investigate the sorption mechanisms of single-chain QACs on organoclays. nih.gov These simulations have confirmed that the arrangement of the surfactant molecules controls the sorption mechanism. nih.gov For QACs with shorter alkyl chains, the primary interaction is surface adsorption, where the molecules interact directly with the clay surface. nih.gov In contrast, for QACs with longer carbon chains, such as this compound, partitioning into the aliphatic chains of other surfactant molecules already sorbed to the clay is the dominant mechanism. nih.gov This partitioning behavior is a key factor in the sorption of nonpolar organic compounds to these modified clays (B1170129). nih.gov

The sorption of QACs is influenced by their hydrophobicity. nih.gov Generally, QACs with longer alkyl chains exhibit stronger sorption. researchgate.net The sorption process is also affected by environmental factors such as pH and ionic strength. For instance, the adsorption of tetradecyl benzyl (B1604629) dimethyl ammonium chloride (C14BDMA) onto activated sludge was found to increase with increasing pH and decrease with higher ionic strength. semanticscholar.orgscirp.org

Transport Modeling: The transport of QACs in the subsurface is largely limited by their strong adsorption to solids. oup.com Models describing solute transport in porous media can be adapted to predict the movement of this compound. These models typically incorporate parameters for advection, dispersion, and sorption. Given the strong sorption affinity of QACs, a high retardation factor would be expected in such models, indicating slow movement relative to water flow. The Freundlich isotherm model has been successfully used to describe the equilibrium partitioning of various QACs, and this can be integrated into transport simulations. nih.gov

Interactive Table: Sorption Parameters of Representative Quaternary Ammonium Compounds

Biodegradation Pathway Prediction

Computational tools are increasingly used to predict the biodegradation pathways of organic compounds, providing insights into their persistence and the formation of potential metabolites. nih.govresearchgate.nettaylorfrancis.com For QACs, including this compound, these predictions are based on known metabolic reactions and enzymatic capabilities of microorganisms.

Predicted Aerobic Biodegradation: Under aerobic conditions, the biodegradation of alkyltrimethylammonium compounds is expected to proceed through several key steps. One proposed pathway for the degradation of dodecyltrimethylammonium (B156365) chloride (C12 ATMAC) by a Pseudomonas species involves hydroxylation at a methyl group attached to the nitrogen center, followed by demethylation. rsc.org Another pathway identified for hexadecyltrimethylammonium chloride (C16 ATMAC) begins with the formation of hexadecanol, which is then oxidized to hexadecanoic acid and further metabolized via β-oxidation. rsc.org

Generally, the proposed metabolic reactions for QACs include:

Hydroxylation: The addition of a hydroxyl group to the alkyl chain or methyl groups. nih.gov

N-dealkylation/N-demethylation: The removal of the alkyl or methyl groups from the quaternary nitrogen. nih.gov

β-oxidation: The stepwise oxidation of the alkyl chain. nih.gov

Computational Prediction Tools: Quantum mechanical calculations, such as those based on density functional theory (DFT), can be used to understand the reactivity of QACs and identify the most likely sites for enzymatic attack. Such computational analyses can help predict the initial steps of degradation and the subsequent transformation products. Furthermore, pathway prediction systems can generate plausible biodegradation routes based on a library of known biotransformation rules. rsc.org These tools can aid in designing experiments to confirm the predicted pathways. rsc.org

It is important to note that while many QACs are biodegradable under aerobic conditions, they tend to be more persistent in anaerobic environments. researchgate.netnih.gov

Interactive Table: Predicted Biodegradation Reactions for Quaternary Ammonium Compounds

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Derivatization

The synthesis of quaternary ammonium (B1175870) compounds is a well-established field, yet innovation continues with the quest for more efficient, sustainable, and specialized methodologies. The primary route for synthesizing QACs like Nonyltrimethylammonium is the alkylation of a tertiary amine, a classic method known as the Menshutkin reaction. wikipedia.orgnih.gov For this compound, this would typically involve the reaction of nonyldimethylamine with a methylating agent.

Future research is focused on several key areas:

Green Chemistry Approaches: Exploring the use of greener solvents and catalysts to minimize the environmental impact of synthesis. For instance, the use of dimethyl carbonate as a "green" methylating agent is being investigated for other QACs and could be applicable here. researchgate.net

Synthesis from Bio-based Precursors: There is growing interest in synthesizing QACs from natural sources like fatty acids derived from plant oils. tsijournals.com This could provide a more sustainable route to producing this compound and its analogs.

Novel Derivatization Techniques: Derivatization is crucial for the analysis of QACs, often to improve their volatility for gas chromatography (GC) or to enhance their detection in mass spectrometry (MS). mdpi.com Research is ongoing to develop faster and more efficient derivatization methods. mdpi.comnih.gov For example, the use of reagents like m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) is being explored for the analysis of complex organic materials. researchgate.net

| Derivatization Reagent | Analytical Technique | Purpose |

| Trimethylsulfonium hydroxide (TMSH) | GC-MS | Converts fatty acids to fatty acid methyl esters for improved volatility. mdpi.com |

| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | GC-MS | Used for derivatization of oils, resins, and waxes. researchgate.net |

| Dansyl-Cl, OPA, Fmoc-Cl | LC-MS/MS | Enhances chromatographic separation and ionization efficiency for amine-containing compounds. nih.gov |

Advanced Functional Materials Development

The cationic nature and surfactant properties of this compound make it a prime candidate for incorporation into advanced functional materials. A significant area of research is the development of antimicrobial materials by functionalizing surfaces with QACs. atomfair.comnih.gov

Antimicrobial Surfaces and Nanomaterials: QACs can be covalently attached to various substrates, including nanoparticles (e.g., silica (B1680970), gold) and polymers, to create non-leaching antimicrobial surfaces. atomfair.comresearchgate.net These materials are highly sought after for medical devices, high-touch surfaces in healthcare settings, and food packaging to prevent microbial contamination and biofilm formation. atomfair.comrsc.org The nanostructuring of these materials significantly enhances their antimicrobial efficacy by increasing the surface area and the density of the cationic charges. atomfair.com

Functional Polymers: this compound can be incorporated into polymers, either as a pendant group or within the main chain, to create materials with specific properties. nih.gov These functional polymers can be used as biocides, phase transfer catalysts, or in personal care products like fabric softeners and hair conditioners. wikipedia.orgnih.gov The synthesis of polymerizable QAC monomers allows for their integration into a wide range of copolymers and composites. nih.gov

| Material Type | Functionalization Method | Potential Application |

| Silica Nanoparticles | Covalent grafting via silane (B1218182) chemistry | Antimicrobial coatings for medical devices atomfair.comresearchgate.net |

| Polymeric Resins | Copolymerization of QAC monomers | Dental materials with antibacterial properties nih.gov |

| Electrospun Nanofibers | Surface functionalization | High-capacity adsorbents, antimicrobial filters adfnmt.com |

Integration of Multi-Omics Approaches in Environmental Studies

Understanding the environmental fate and impact of surfactants like this compound is critical. nih.gov Traditional ecotoxicological studies are being augmented by powerful "multi-omics" approaches, which involve the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net

While specific multi-omics studies on this compound are still emerging, this approach holds immense potential for:

Elucidating Mechanisms of Toxicity: By analyzing changes at the molecular level (genes, proteins, metabolites) in organisms exposed to this compound, researchers can gain a detailed understanding of its toxic mechanisms and modes of action. researchgate.netresearchgate.net

Identifying Biomarkers of Exposure: Multi-omics data can help identify sensitive molecular biomarkers that indicate exposure to QACs in the environment, allowing for more effective monitoring. nih.gov

Frameworks for integrating environmental data with multi-omics datasets are being developed to enhance precision in environmental health studies, which can be applied to assess the risks associated with QACs. nih.govnih.gov

Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science and chemistry, and their application to QAC research is a rapidly growing field. mdpi.comtum.de

Predictive Modeling: AI models, particularly artificial neural networks (ANNs), are being used to predict the physicochemical and biological properties of QACs. arabjchem.orgnih.gov This includes predicting antimicrobial activity based on the molecular structure, which can significantly speed up the discovery of new and more effective compounds. arabjchem.org

De Novo Design and Optimization: Generative AI models can design novel surfactant molecules, like this compound derivatives, with specific desired properties (e.g., lower critical micelle concentration, enhanced biodegradability). encyclopedia.pubacs.org Reinforcement learning can be used to optimize these molecular structures for maximum performance. acs.org

Accelerating Materials Discovery: AI can accelerate the design of advanced functional materials by predicting material properties and identifying promising candidates for specific applications. uni-hannover.deresearchgate.netscitechdaily.com For instance, ML can be used to optimize the formulation of products containing this compound or to design novel QAC-functionalized materials with enhanced performance. h5mag.com

The integration of AI into the research and development cycle promises to significantly reduce the time and cost associated with discovering and optimizing new applications for this compound and other QACs. encyclopedia.pubijesm.co.in

Q & A

Q. What are the standard methods for synthesizing Nonyltrimethylammonium salts, and how do reaction conditions influence yield and purity?

this compound salts (e.g., chloride or iodide) are typically synthesized via quaternization of nonylamine with methyl halides under controlled pH and temperature. Key parameters include stoichiometric ratios of reactants, solvent choice (e.g., ethanol or acetonitrile), and reaction time. For example, excess methyl iodide ensures complete alkylation, but prolonged heating may degrade the product. Purification often involves recrystallization or column chromatography, with yields validated via nuclear magnetic resonance (NMR) and mass spectrometry .

Q. How can researchers determine the purity of this compound compounds using analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS)?

LC-MS/MS is optimal for quantifying purity and detecting trace impurities. Method development requires selecting a reverse-phase column (C18) and mobile phases (e.g., acetonitrile/water with 0.1% formic acid). Calibration curves using certified standards ensure accuracy. For this compound chloride, monitor the [M⁺] ion (m/z 228.2) and characteristic fragments. Cross-validation with ion chromatography or conductivity measurements is recommended to confirm cationic surfactant content .

Q. What are the key physicochemical properties of this compound, and how can researchers validate these properties experimentally?

Critical properties include critical micelle concentration (CMC), solubility in polar solvents, and thermal stability. CMC can be determined via surface tension measurements or dye solubilization assays. Differential scanning calorimetry (DSC) evaluates thermal decomposition thresholds (e.g., >200°C for chloride salts). Reference data from the NIST Chemistry WebBook should be cross-checked with experimental results to account for batch variability .

Q. What are the best practices for preparing this compound solutions to avoid interference in biological or colloidal studies?

Use ultrapure water (resistivity ≥18 MΩ·cm) and filter solutions through 0.22 µm membranes to remove particulates. Avoid phosphate buffers if studying ionic interactions, as phosphate may precipitate quaternary ammonium compounds. For colloidal systems, pre-equilibrate solutions at the target temperature and verify micelle formation using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers analyze the binding mechanisms of this compound to biological receptors while accounting for its detergent-like effects at high concentrations?

In receptor-binding assays (e.g., muscarinic receptors), use titration curves to distinguish specific binding from nonspecific detergent interactions. For example, in guinea pig intestinal muscle studies, this compound exhibited inhibitory effects at concentrations >1 mM, complicating Hill coefficient calculations. Include control experiments with inert surfactants (e.g., Triton X-100) to quantify baseline interference. Radiolabeled ligands (³H-NMS) improve sensitivity in competitive binding assays .

Q. How should researchers resolve contradictions between studies reporting divergent CMC values for this compound salts?

Discrepancies often arise from solvent purity, temperature, or measurement techniques. To reconcile

- Replicate experiments using standardized protocols (e.g., ISO 4311 for surfactant testing).

- Compare results across multiple methods (surface tension vs. conductivity).

- Report detailed environmental conditions (e.g., humidity, ionic strength) to identify confounding factors .

Q. What experimental design strategies minimize artifacts when studying this compound’s role in nanoparticle synthesis or membrane disruption?

- For nanoparticle synthesis: Use inert atmospheres (N₂/Ar) to prevent oxidation of metallic precursors. Monitor zeta potential to confirm surfactant adsorption.

- For membrane studies: Employ fluorescence quenching assays (e.g., calcein leakage from liposomes) to differentiate between pore formation and bilayer solubilization. Include control experiments with shorter-chain quaternary ammonium compounds (e.g., hexyltrimethylammonium) to isolate chain-length effects .

Q. How can computational models (e.g., molecular dynamics simulations) be integrated with experimental data to predict this compound’s behavior in complex systems?

Parameterize force fields using experimentally derived CMC and Gibbs free energy values. Simulate micelle formation kinetics and compare with small-angle X-ray scattering (SAXS) data. For membrane interactions, use coarse-grained models to predict surfactant insertion depths and validate via neutron reflectometry .

Methodological Notes

- Data Analysis : Apply statistical tools (e.g., ANOVA for batch comparisons) and software like MATLAB or Python for curve fitting. Use NIST-referenced spectra for instrument calibration .

- Ethical Practices : Adhere to citation standards (e.g., ACS style) and disclose all synthetic protocols to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.